molecular formula C25H21N3O4 B3940788 3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

Cat. No.: B3940788
M. Wt: 427.5 g/mol
InChI Key: YKKMJJGWUMHXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, methoxyphenyl groups, and a furo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE involves multiple steps, including the formation of the furo[2,3-d]pyrimidine core and the introduction of the furan and methoxyphenyl groups. The synthetic route typically starts with the preparation of the furo[2,3-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the furan ring and methoxyphenyl groups using various reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE can be compared with other similar compounds, such as:

    Furan derivatives: Compounds with similar furan rings but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.

    Furo[2,3-d]pyrimidine derivatives: Compounds with the same core structure but different substituents. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-29-18-9-5-16(6-10-18)21-22-24(26)28(14-20-4-3-13-31-20)15-27-25(22)32-23(21)17-7-11-19(30-2)12-8-17/h3-13,15,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKMJJGWUMHXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CC4=CC=CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 2
Reactant of Route 2
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 3
Reactant of Route 3
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 4
Reactant of Route 4
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 5
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 6
3-[(FURAN-2-YL)METHYL]-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

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